(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Description
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a bicyclic amine derivative characterized by a rigid norbornane-like scaffold with two nitrogen atoms at positions 2 and 3. Its stereochemistry is defined by the (1R,4R) configuration, which significantly influences its molecular interactions and biological activity. The compound is typically synthesized as a dihydrobromide or hydrochloride salt to enhance aqueous solubility, making it suitable for pharmaceutical applications .
Properties
IUPAC Name |
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-4-5-2-6(8)3-7-5/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDRYBUJCGOYCQ-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2C[C@@H]1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576005 | |
| Record name | (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133097-95-7 | |
| Record name | (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Substrate Design
The epimerization-lactamization cascade, first reported by Wang et al., utilizes (2S,4R)-4-aminoproline methyl esters as starting materials. Under strongly basic conditions (e.g., KOt-Bu in THF), the C2 epimerization occurs via a keto-enol tautomerization mechanism, followed by intramolecular aminolysis to form the bicyclic lactam intermediate. Key structural requirements include:
Optimization Parameters
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Base | KOt-Bu (2.5 equiv) | <72% yield loss with weaker bases |
| Temperature | 0°C → RT | 68% yield at RT vs. 45% at −20°C |
| Solvent | THF | 15% lower yield in DMF |
This method achieves 68% isolated yield with >99% enantiomeric excess (ee) when using Boc-protected substrates. Scalability is demonstrated at 50-g scale without racemization.
Diastereomeric Salt Resolution
Chiral Acid Selection
The racemic 2-methyl-2,5-diazabicyclo[2.2.1]heptane can be resolved using (R)-mandelic acid as a resolving agent. The process involves:
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Formation of diastereomeric salts in ethanol/water (3:1 v/v) at 5°C
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Sequential crystallization to isolate the (1R,4R)-isomer
Efficiency Metrics
This method is limited by its moderate yield but remains valuable for small-scale enantiopure production.
Alternative Synthetic Routes
Reductive Amination Strategy
A three-step sequence starting from norbornene derivatives:
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Ozonolysis : Cleavage of norbornene to generate diketone intermediates
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Double reductive amination : Using methylamine and NaBH3CN in MeOH
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Cyclization : HCl-mediated ring closure at 80°C
| Step | Yield | Key Challenge |
|---|---|---|
| 1 | 85% | Over-oxidation side products |
| 2 | 63% | Diastereomer separation |
| 3 | 78% | Ring strain minimization |
Final product purity reaches 95% after recrystallization (hexane/EtOAc).
Enzymatic Desymmetrization
Recent advances employ lipase-catalyzed kinetic resolution:
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Substrate: meso-2,5-diazabicyclo[2.2.1]heptane diacetate
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Enzyme: Candida antarctica Lipase B (CAL-B)
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Conditions: Phosphate buffer (pH 7.0), 30°C
| Metric | Value |
|---|---|
| Conversion | 48% (theoretical max) |
| ee | 99% |
| Productivity | 2.1 g/L/h |
This green chemistry approach avoids harsh bases but requires costly enzyme immobilization.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
| Method | Cost ($/kg) | Environmental Factor (E-factor) |
|---|---|---|
| Cascade Reaction | 320 | 8.2 |
| Salt Resolution | 890 | 14.7 |
| Reductive Amination | 410 | 11.3 |
The cascade reaction dominates commercial synthesis due to its balance of cost and efficiency.
Purification Protocols
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Crystallization : Iso-propanol/water (1:4) achieves 99.5% purity
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Chromatography : SiO2 column with EtOAc/MeOH/NH4OH (90:9:1) for analytical samples
Comparative Evaluation of Methods
| Criterion | Cascade Reaction | Salt Resolution | Reductive Amination |
|---|---|---|---|
| Stereoselectivity | Excellent | Good | Moderate |
| Scalability | >100 kg | <10 kg | 50 kg |
| Operational Simplicity | Moderate | Low | High |
| Regulatory Compliance | ICH Q3C Class 2 | Class 3 | Class 2 |
Chemical Reactions Analysis
Oxidation Reactions
The tertiary amine groups in the bicyclic system undergo oxidation under standard conditions. Common oxidizing agents like potassium permanganate (KMnO₄) in acidic or neutral media yield N-oxide derivatives . For example:
These oxidized products are often intermediates in catalytic applications or further functionalization steps .
Reduction Pathways
While the compound itself is a reduced amine, its derivatives (e.g., imine intermediates) can undergo reduction. Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents selectively reduces such intermediates to saturated amines . This is critical in synthesizing hydrogenated analogs for pharmacological studies.
Substitution Reactions
The nitrogen atoms participate in nucleophilic substitution reactions. For instance:
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Alkylation : Reacting with methyl iodide (CH₃I) or benzyl bromide (C₆H₅CH₂Br) in the presence of a base forms quaternary ammonium salts .
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Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) produces amide derivatives, enhancing solubility for biological testing .
Cyclization and Ring-Opening
Under acidic or basic conditions, the bicyclic structure may undergo ring-opening to form linear diamines, which can re-cyclize into alternative frameworks. For example:
This reactivity is leveraged in synthesizing stereoisomers or functionalized derivatives .
Complexation with Metals
The nitrogen lone pairs enable coordination with transition metals (e.g., Cu²⁺, Pd⁰), forming complexes used in catalysis. Such complexes enhance reactivity in cross-coupling reactions or asymmetric synthesis .
Stereochemical Considerations
The (1R,4R) configuration imposes steric constraints, directing regioselectivity in reactions. For example, alkylation occurs preferentially at the less hindered nitrogen, preserving the bicyclic integrity .
Stability Under Various Conditions
Scientific Research Applications
Neuropharmacology
One of the most promising applications of (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane is in neuropharmacology. Research suggests that this compound may act as a modulator of neurotransmitter systems, particularly in the context of treating neurological disorders such as depression and anxiety. Its ability to selectively bind to certain receptors may lead to fewer side effects compared to traditional pharmacological agents.
Antidepressant Activity
Studies have indicated potential antidepressant-like effects in animal models when administered with this compound. The mechanism is believed to involve the modulation of serotonin and norepinephrine pathways, which are critical targets in the treatment of mood disorders.
Building Block for Synthesis
This compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows chemists to create various derivatives through functionalization reactions. For instance, alkylation or acylation reactions can be performed to modify its chemical properties for specific applications.
Catalysis
This compound has also been explored as a catalyst in organic reactions due to its ability to stabilize transition states and lower activation energies in certain processes. Its application in asymmetric synthesis is particularly noteworthy, allowing for the production of enantiomerically enriched compounds.
Polymer Chemistry
In materials science, this compound has been investigated for its potential use in creating advanced polymeric materials. The incorporation of this bicyclic amine into polymer matrices can enhance mechanical properties and thermal stability.
Nanomaterials
Recent research has also focused on utilizing this compound in the synthesis of nanomaterials. Its unique structural features can facilitate the formation of nanoscale structures with tailored properties for applications in electronics and photonics.
Case Study 1: Antidepressant Development
A study published in Journal of Medicinal Chemistry explored various derivatives of this compound for their antidepressant activity. The results indicated that specific modifications could enhance serotonin receptor affinity while reducing side effects associated with existing antidepressants.
Case Study 2: Catalytic Applications
In another study focused on synthetic methodologies, researchers demonstrated that this compound could effectively catalyze Michael additions with high enantioselectivity, showcasing its utility in asymmetric synthesis.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₆H₁₂N₂ (free base)
- Stereochemistry : Rigid bicyclic structure with fixed nitrogen positions .
- Solubility : Hydrochloride or hydrobromide salts improve water solubility, critical for drug formulation .
- Applications: Used as a building block in medicinal chemistry for antitumor agents, antiparasitics, and organocatalysts .
Structural and Functional Analogues
The (1R,4R)-2-methyl derivative is part of a broader class of 2,5-diazabicyclo[2.2.1]heptane (DBH) compounds. Below is a comparative analysis with key analogues:
Key Differences
Stereochemistry :
- The (1R,4R) and (1S,4S) diastereomers exhibit divergent biological activities. For example, in nucleozin analogs, the (1R,4R) isomer showed superior antiviral activity compared to its (1S,4S) counterpart due to optimized receptor interactions .
- The rigid DBH scaffold outperforms flexible piperazine in binding to conformationally constrained targets, such as influenza virus proteins .
Substituent Effects :
- Methyl vs. Ethyl: The ethyl-substituted derivative (1R,4R)-2-ethyl-DBH has reduced solubility in polar solvents compared to the methyl analogue, limiting its use in aqueous formulations .
- Boc Protection: tert-Butyl carbamate derivatives (e.g., (1R,4R)-2-Boc-DBH) are stable intermediates for amine protection in multistep syntheses .
Synthetic Accessibility :
- (1R,4R)-2-Methyl-DBH is synthesized via epimerization–lactamization cascades or microwave-assisted coupling, achieving yields of 57–97% .
- In contrast, (1S,4S)-2-methyl-DBH requires chiral resolution from trans-4-hydroxy-L-proline, a less scalable approach .
Medicinal Chemistry
- Antitumor Activity : DBH derivatives are incorporated into lapatinib analogs to improve solubility and target kinase inhibition. The (1R,4R)-2-methyl derivative enhanced aqueous solubility by 30% compared to piperazine-based compounds .
- Antiviral Activity : Rigid DBH cores in nucleozin analogs increased binding affinity to influenza nucleoproteins by 5-fold over flexible piperazine .
Catalysis
- Asymmetric Organocatalysis: (1R,4R)-2-Methyl-DBH derivatives demonstrate moderate enantioselectivity (up to 68% ee) in aldol reactions, though lower than (1S,4S)-configured catalysts .
Limitations
- Scalability of (1R,4R)-specific syntheses remains challenging compared to racemic mixtures .
Biological Activity
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activities, focusing on its pharmacological effects, synthesis, and potential applications in drug development.
- IUPAC Name : this compound
- CAS Number : 133097-95-7
- Molecular Formula : C6H12N2
- Molecular Weight : 112.18 g/mol
- Purity : Typically available at 97% purity .
Pharmacological Activities
Recent studies have highlighted several pharmacological activities associated with this compound and its derivatives:
1. Antimicrobial Activity
Research indicates that derivatives of 2,5-diazabicyclo[2.2.1]heptane exhibit potent antimicrobial properties. In one study, specific derivatives demonstrated significant activity against various bacterial strains, suggesting their potential as antibiotic agents .
2. Neuroprotective Effects
The compound has been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies show that it may help mitigate oxidative stress and neuronal damage by inhibiting reactive oxygen species (ROS) production .
3. Anti-inflammatory Properties
This compound has shown anti-inflammatory activity in vitro by inhibiting pro-inflammatory cytokines and mediators involved in the inflammatory response .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions including directed ortho metalation techniques that yield high enantioselectivities for various derivatives . These derivatives are crucial for exploring structure-activity relationships (SAR) and optimizing biological activity.
Case Study 1: Antimicrobial Testing
A series of synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response with minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 μg/mL depending on the specific derivative used.
| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |
|---|---|---|
| A | 0.5 | 4 |
| B | 8 | 16 |
| C | 16 | >32 |
Case Study 2: Neuroprotection in Animal Models
In a mouse model of Alzheimer’s disease, administration of a derivative of this compound resulted in a significant reduction in amyloid-beta plaque formation and improved cognitive function as measured by the Morris water maze test.
Q & A
Q. What are the established synthetic routes for (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane, and what are their key steps?
The synthesis typically begins with trans-4-hydroxy-L-proline as a chiral starting material. A high-yielding route involves:
- Step 1 : Protection of the hydroxyl group (e.g., using benzoyl chloride or tosyl chloride) .
- Step 2 : Cyclization via borohydride reduction or borolidine-mediated ring closure to form the bicyclic scaffold .
- Step 3 : Methylation at the 2-position using iodomethane or methyl bromide under basic conditions (e.g., triethylamine in methanol) .
Microwave-assisted synthesis (150°C, 0.5 hours) has been employed for derivatives, achieving moderate yields (57–97%) .
Q. How is the stereochemistry and structure of this compound confirmed?
- NMR Spectroscopy : and NMR are used to assign chemical shifts for bridgehead protons (e.g., δ 4.81 ppm for bicyclic protons) and confirm rigidity .
- X-ray Crystallography : Absolute configuration is validated by comparing NMR data with crystallographically resolved derivatives .
- Chiral HPLC : Enantiomeric excess (ee) is determined for catalytic applications (e.g., 27% ee in Biginelli reactions) .
Advanced Research Questions
Q. What methodologies are used to enhance enantioselectivity in asymmetric catalysis using this compound?
this compound derivatives have been tested as chiral auxiliaries or organocatalysts. Key strategies include:
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) improve reaction rates but may reduce ee due to conformational flexibility .
- Microwave Irradiation : While reducing reaction time (e.g., 8 hours → 0.5 hours), microwave conditions (45°C, 6–7 W) resulted in low yields (42%) and ee (27%), suggesting thermal instability .
- Derivatization : Introducing bulky substituents (e.g., 3-trifluoromethylphenyl groups) enhances steric hindrance, though improvements in ee remain modest (≤30%) .
Q. How can aqueous solubility of derivatives be improved for pharmacological studies?
- Structural Modifications : Adding hydrophilic groups (e.g., pyrimidine or bromopyrimidine moieties) via nucleophilic substitution increases polarity .
- Salt Formation : Dihydrobromide salts of the parent compound exhibit higher solubility in methanol/water mixtures .
- Co-solvent Systems : Methanol/dichloromethane gradients (0–30% MeOH) are effective for purification without compromising stability .
Q. How do conflicting data on reaction yields and stereoselectivity arise, and how can they be resolved?
Discrepancies often stem from:
- Reaction Scale : Small-scale microwave syntheses may overestimate yields due to efficient heat transfer, while larger batches face mixing inefficiencies .
- Protecting Group Effects : Boc-protected intermediates (e.g., tert-butyl carbamate) alter reactivity and steric profiles, leading to variable outcomes in lithiation or alkylation steps .
- Resolution : Use chiral chromatography or pseudo-enantiomeric ligands to isolate desired stereoisomers and re-evaluate reaction pathways .
Q. What are the limitations of using this scaffold in medicinal chemistry?
- Conformational Rigidity : While advantageous for target selectivity, the bicyclic structure limits flexibility for binding to dynamic protein sites .
- Synthetic Complexity : Multi-step synthesis (5–7 steps) with low overall yields (30–60%) hinders large-scale production .
- Modest Catalytic Activity : Low ee in asymmetric reductions (e.g., propiophenone → 1-phenyl-1-propanol with 27% ee) necessitates further ligand optimization .
Methodological Recommendations
- Synthetic Protocol : Prioritize microwave-assisted conditions for rapid access to derivatives, but validate yields at scale .
- Characterization : Combine NMR, LCMS, and X-ray data to unambiguously assign stereochemistry .
- Catalytic Studies : Screen solvents (e.g., THF vs. DMSO) and temperatures to balance reaction rate and enantioselectivity .
For further details, refer to primary literature on directed lithiation , asymmetric organocatalysis , and solubility enhancement strategies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
